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Compound of Interest

tert-Butyl 3-
Compound Name: )
aminobenzylcarbamate

Cat. No.: B121111

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data
for tert-butyl 3-aminobenzylcarbamate, a key intermediate in various synthetic applications,
particularly in the development of pharmaceuticals. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
standardized experimental protocols for data acquisition. This document is intended for
researchers, scientists, and professionals in the field of drug development and chemical

synthesis.

Spectroscopic Data Summary

The structural confirmation of tert-butyl 3-aminobenzylcarbamate relies on a combination of
spectroscopic techniques. The data presented below has been compiled from available
literature and predicted values based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.22 Singlet (s) 1H Ar-H
7.10 - 7.00 Triplet (t) 1H Ar-H
6.70 - 6.60 Doublet (d) 1H Ar-H
6.60 - 6.50 Multiplet (m) 1H Ar-H
4.20 Broad Singlet (bs) 2H -CHz2-NHBoc
1.40 Singlet (s) 9H -C(CHs)s

Solvent: CDCls,
Frequency: 400
MHz[1]

Table 2: Predicted 13C NMR Spectroscopic Data
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Chemical Shift (8) ppm Assignment
~156 C=0 (Carbamate)
~147 Ar-C (C-NHz)
~139 Ar-C (C-CHz)
~129 Ar-CH

~118 Ar-CH

~115 Ar-CH

~114 Ar-CH

~80 -C(CHs)3

~45 -CH2-NHBoc
~28 -C(CHs)3

Note: These are predicted chemical shifts based
on typical values for N-Boc protected amines
and substituted benzene rings. Actual

experimental values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands
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Wavenumber (cm~?)

Intensity

Assignment

N-H Stretch (Amine and

~3400 - 3200 Strong, Broad Carbamate)

~3050 Medium C-H Stretch (Aromatic)
~2970 Strong C-H Stretch (Aliphatic)
~1690 Strong C=0 Stretch (Carbamate)
~1520 Strong N-H Bend (Amide I1)
~1160 Strong C-O Stretch (Carbamate)

Note: These are characteristic absorption frequencies for N-Boc protected aromatic amines.[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter

Value

Molecular Formula

C12H18N202

Molecular Weight

222.28 g/mol [1]

Exact Mass

222.1368 Da[3]

Predicted Key Fragments (m/z)

222 [M]* (Molecular lon)

166 [M - CaHs]* or [M - 56]*

122 [M - Boc]*

106 [C7HsN]* (Aminobenzyl fragment)
57 [CaHo]* (tert-Butyl cation)

Note: Fragmentation patterns are predicted based on common fragmentation pathways for

Boc-protected amines under Electron lonization (El).
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy

Objective: To acquire high-resolution *H and 3C NMR spectra for structural elucidation.

Materials:

tert-Butyl 3-aminobenzylcarbamate (5-10 mg)

Deuterated Chloroform (CDCIs)

5 mm NMR tube

Pipettes

Vial

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add
approximately 0.7 mL of CDCls and gently swirl to dissolve the sample completely.

Tube Loading: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the
magnet.

Data Acquisition:

o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve high homogeneity.

o For *H NMR: Acquire the spectrum using a standard pulse program. Typical parameters
include a 30-45° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-5
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seconds, and 16-64 scans.

o For 3C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger
number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise
ratio.

e Data Processing:

o

Apply Fourier transform to the Free Induction Decay (FID).

[¢]

Perform phase and baseline corrections.

[¢]

Calibrate the chemical shift axis using the residual solvent peak (CDCls at 7.26 ppm for *H
and 77.16 ppm for 13C).

[e]

Integrate the signals in the *H spectrum and pick the peaks in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR) or Thin Solid Film.

Materials:

tert-Butyl 3-aminobenzylcarbamate (1-2 mg)

FTIR Spectrometer with an ATR accessory

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)
Procedure (ATR):
o Background Scan: Record a background spectrum of the clean, empty ATR crystal.

» Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR
crystal surface using a clean spatula.
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e Pressure Application: Apply pressure using the instrument's clamp to ensure good contact
between the sample and the crystal.

o Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at
a resolution of 4 cm™1,

o Cleaning: After analysis, clean the ATR crystal thoroughly with a soft tissue dampened with
isopropanol or acetone.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Method: Electron lonization Mass Spectrometry (EI-MS), often coupled with Gas
Chromatography (GC-MS).

Materials:

 tert-Butyl 3-aminobenzylcarbamate (approx. 1 mg)
» Volatile solvent (e.g., Dichloromethane or Methanol)
e GC-MS instrument

Procedure:

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
volatile solvent.

e GC Separation (if applicable):
o Column: Use a low-polarity capillary column (e.g., DB-5ms).
o Injector Temperature: 250 °C.

o Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher
temperature (e.g., 280 °C) to ensure elution.

e MS Detection:
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[e]

lonization Mode: Electron lonization (EI).

o

lonization Energy: 70 eV.[4]

[¢]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[¢]

Scan Range: Set an appropriate m/z range (e.g., 40-450 amu) to detect the molecular ion
and expected fragments.

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
major fragment ions. Compare the fragmentation pattern with the predicted values to confirm
the structure.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of tert-Butyl 3-aminobenzylcarbamate.

Sample Preparation

Synthesis & Purification of

tert-Butyl 3-aminobenzylcarbamate

Spectroscopic Analysis

NMR Spectroscopy

FTIR Spectroscopy Mass Spectrometry

(*H & 3C)
/ \
/ Data Interpretation \
Determine Connectivity Identify Functional Groups Confirm Molecular Weight
& Chemical Environment (Amine, Amide, Alkyl, Aromatic) & Fragmentation Pattern

Final Confirmation

Structural Confirmation
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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